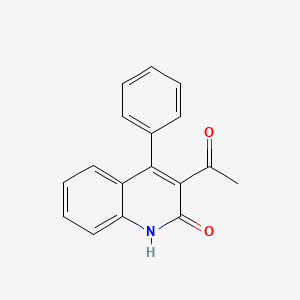

3-Acetyl-4-phenyl-1H-quinolin-2-one

描述

3-Acetyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-phenyl-1H-quinolin-2-one typically involves the acetylation of 4-phenylquinolin-2-one. One common method is the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate at room temperature . Another approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2-ones using acetyl chloride in the presence of pyridine or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like microwave-assisted synthesis and solvent-free conditions could be explored for industrial applications .

化学反应分析

Types of Reactions

3-Acetyl-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other functionalized derivatives .

科学研究应用

Chemical Synthesis and Research

Building Block in Organic Chemistry

3-Acetyl-4-phenyl-1H-quinolin-2-one serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile precursor in synthetic organic chemistry. Researchers utilize this compound to explore reaction mechanisms and develop new synthetic pathways for other quinoline derivatives.

Biological Activities

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results that suggest its potential use in developing new antimicrobial agents.

Anticancer Potential

Research into the anticancer properties of this compound has revealed its ability to inhibit tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also shown anti-inflammatory effects. It may modulate inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation .

Medicinal Chemistry Applications

Drug Discovery

The compound's interaction with biological targets such as enzymes and receptors is of particular interest in drug discovery. Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer progression, indicating its potential as a lead compound for new drug development .

Industrial Applications

Synthesis of Dyes and Pigments

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations, enhancing color stability and vibrancy in products .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Chemistry | Serves as a building block for synthesizing complex molecules and studying reaction mechanisms. |

| Biological Activity | Exhibits antimicrobial, anticancer, and anti-inflammatory properties. |

| Medicinal Chemistry | Potential lead compound for drug discovery targeting cancer-related proteins. |

| Industrial Use | Used in the synthesis of dyes and pigments due to its stable chemical structure. |

Case Studies

- Anticancer Activity Study : A study evaluated the effects of this compound on ovarian cancer cells (SKOV3). The results indicated significant cytotoxicity, suggesting the compound's potential as an anticancer agent .

- Antimicrobial Efficacy Assessment : In another study, the compound was tested against several bacterial strains, showing effective inhibition of growth, which supports its application in developing new antimicrobial therapies.

- Molecular Docking Analysis : Molecular docking studies have revealed that this compound interacts favorably with specific cancer-related proteins, highlighting its potential role in targeted cancer therapy .

作用机制

The mechanism of action of 3-Acetyl-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

相似化合物的比较

Similar Compounds

4-Hydroxyquinolin-2-one: Known for its antimicrobial and anticancer properties.

3-Acetyl-4-methylthioquinolin-2-one: Exhibits unique reactivity due to the presence of both acetyl and methylthio groups.

Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities, including antimicrobial and anticancer effects.

Uniqueness

3-Acetyl-4-phenyl-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an anticancer agent and its versatility in undergoing various chemical transformations make it a valuable compound in both research and industrial applications .

生物活性

3-Acetyl-4-phenyl-1H-quinolin-2-one (commonly referred to as 3-APQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of 3-APQ, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 263.29 g/mol. The compound exhibits a yellow crystalline appearance and contains an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. This specific substitution pattern is crucial for its biological reactivity and activity.

1. Antimicrobial Activity

Research indicates that 3-APQ demonstrates moderate antibacterial activity against various gram-positive and gram-negative bacteria. In particular, it has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate antibacterial |

| Escherichia coli | Moderate antibacterial |

| Candida species | Potential antifungal effects |

2. Anticancer Properties

3-APQ has been investigated for its potential as an anticancer agent, particularly in inhibiting tumor growth. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival. For instance, in vitro studies using various cancer cell lines (e.g., HeLa, MDA-MB231) have shown significant anti-proliferative effects .

The compound's interaction with tubulin has been highlighted as a potential mechanism of action, leading to mitotic arrest and subsequent apoptosis . A study reported that derivatives of quinoline chalcones, which include structures similar to 3-APQ, exhibited potent anti-proliferative activity with low toxicity towards normal cells .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-APQ has been explored for anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models . This property suggests potential therapeutic applications in inflammatory diseases.

The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Gene Expression Modulation : It is proposed that 3-APQ could alter gene expression profiles associated with cell cycle regulation and apoptosis.

- Binding Interactions : Molecular docking studies suggest that 3-APQ can effectively bind to various biological targets, including proteins involved in cancer progression .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

- Anticancer Efficacy : In a study involving MDA-MB231 breast cancer cells, treatment with 3-APQ resulted in a significant reduction in cell viability (GI50 values around 50 μM), demonstrating its potential as a lead compound for further development .

- Antimicrobial Testing : A comparative analysis of antimicrobial activity revealed that 3-APQ exhibited higher efficacy than traditional antibiotics against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.

属性

IUPAC Name |

3-acetyl-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIFCFBKDKJCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320547 | |

| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313273-62-0 | |

| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。